B1579999 1-Methyl-L-histidine-d3

1-Methyl-L-histidine-d3

Cat. No.: B1579999
M. Wt: 172.20
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Deuterium (B1214612) Labeling Strategies in Metabolomics and Proteomics Research

Deuterium, a stable isotope of hydrogen, is a particularly versatile and cost-effective label used in metabolomics and proteomics. researchgate.netnih.gov One common strategy is the use of deuterated water (D₂O), or "heavy water," which can be incorporated into various biomolecules through metabolic processes. researchgate.netbiorxiv.org This method allows for the labeling of a wide range of compounds, including amino acids, lipids, and nucleotides. researchgate.netnih.gov

In proteomics, a popular technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.gov This involves growing cells in a medium where specific essential amino acids are replaced with their isotopically labeled versions. nih.gov This allows for the direct comparison of protein abundance between different cell populations. While SILAC traditionally uses ¹³C or ¹⁵N labeled amino acids, deuterium labeling offers a complementary approach. nih.gov

Deuterium labeling is also extensively used in conjunction with mass spectrometry. thalesnano.com The mass difference between the deuterated and non-deuterated versions of a molecule allows for their clear separation and quantification. thalesnano.comclearsynth.com However, a potential challenge with deuterium labeling is the "isotope effect," where the difference in mass between hydrogen and deuterium can sometimes lead to slight changes in the retention time of molecules during chromatographic separation. acs.orghilarispublisher.com

Contextualizing 1-(Methyl-d3)-L-histidine within the Realm of Isotope Tracers and Internal Standards

1-(Methyl-d3)-L-histidine is the deuterium-labeled form of 1-Methyl-L-histidine. glpbio.commedchemexpress.com In this compound, the three hydrogen atoms of the methyl group attached to the imidazole (B134444) ring of histidine are replaced with deuterium atoms. This specific labeling makes it a valuable tool in biochemical research, primarily as an isotopic tracer and an internal standard. glpbio.commedchemexpress.com

As an isotopic tracer , 1-(Methyl-d3)-L-histidine can be introduced into a biological system to study the metabolic fate of 1-Methyl-L-histidine. glpbio.commedchemexpress.com Since 1-Methyl-L-histidine is considered an indicator of meat consumption, its deuterated counterpart can be used to trace its absorption and excretion. glpbio.commedchemexpress.com

As an internal standard , 1-(Methyl-d3)-L-histidine is crucial for accurate quantification in mass spectrometry-based analyses. thalesnano.comclearsynth.com In a typical experiment, a known amount of the deuterated standard is added to a biological sample. Because the deuterated and non-deuterated forms have very similar chemical and physical properties, they behave almost identically during sample preparation and analysis. researchgate.net By comparing the signal of the analyte (1-Methyl-L-histidine) to the known amount of the internal standard (1-(Methyl-d3)-L-histidine), researchers can precisely calculate the concentration of the analyte in the original sample, correcting for any loss or variation during the analytical process. clearsynth.com

Historical Development of Labeled Compounds in Metabolic Research

The use of isotopes as tracers in biological research has a rich history dating back to the 1930s. numberanalytics.combeilstein-journals.org George de Hevesy was a pioneer in this field, initially using radioactive lead isotopes to study plant physiology. wikipedia.org However, it was the work of Rudolf Schoenheimer and David Rittenberg that truly revolutionized the understanding of metabolism. beilstein-journals.orgnih.gov

In the mid-1930s, Schoenheimer and Rittenberg utilized deuterium to label fatty acids and fed them to mice. nih.gov Their experiments demonstrated that body fat was not inert but in a constant state of flux, a concept that fundamentally changed the view of metabolic processes. nih.gov This was followed by the use of the stable isotope nitrogen-15 (B135050) to trace the metabolism of amino acids and proteins, further solidifying the dynamic nature of biochemistry. numberanalytics.comnih.gov

The development of mass spectrometry and nuclear magnetic resonance spectroscopy provided the analytical power to detect and quantify these stable isotopes with high precision, paving the way for their widespread use. acs.orgnih.gov Over the decades, the synthesis of a vast array of isotopically labeled compounds, including deuterated molecules like 1-(Methyl-d3)-L-histidine, has provided researchers with the tools to investigate increasingly complex biological questions. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

Molecular Weight

172.20

Purity

98%

Origin of Product

United States

Advanced Analytical Techniques Employing 1 Methyl D3 L Histidine As a Research Tool

Mass Spectrometry-Based Quantification Methodologies

Mass spectrometry (MS) has emerged as a powerful technique for the sensitive and selective detection and quantification of small molecules in biological systems. When coupled with a stable isotope-labeled internal standard like 1-(Methyl-d3)-L-histidine, the accuracy and reliability of these measurements are significantly enhanced.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalytical chemistry, offering high sensitivity and specificity. The use of 1-(Methyl-d3)-L-histidine is central to many LC-MS/MS-based assays for the quantification of 1-methyl-L-histidine.

The development of robust LC-MS/MS assays for 1-methyl-L-histidine relies on the optimization of both chromatographic separation and mass spectrometric detection. In a typical assay, a biological sample, such as urine or plasma, is first prepared by dilution and the addition of a known amount of 1-(Methyl-d3)-L-histidine as the internal standard. nih.gov

Mass spectrometric detection is commonly performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI). nih.gov The instrument is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For instance, the transition for 1-methyl-L-histidine is often monitored at m/z 170.1 → m/z 126.1, while the deuterated internal standard is monitored at a distinct transition, such as m/z 172.8 → m/z 98.6. nih.govusercontent.one This specificity minimizes interference from other molecules in the sample matrix.

The use of an isotopic internal standard corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise quantification. oup.com Assays developed using this approach have demonstrated linearity over a wide concentration range, with lower limits of quantification in the low nmol/mL range, making them suitable for clinical research and diagnostic applications. nih.gov

Table 1: Exemplary LC-MS/MS Parameters for 1-Methylhistidine Analysis
ParameterConditionReference
Chromatographic ColumnSB-aq (2.1x50 mm, 1.8 μm) nih.gov
Mobile PhaseAcetonitrile - 0.1% formic acid in water (2:98, v/v) nih.gov
Ionization ModePositive Electrospray Ionization (ESI) nih.gov
MRM Transition (1-Methylhistidine)m/z 170.1 → m/z 126.1 nih.gov
MRM Transition (1-(Methyl-d3)-L-histidine)m/z 172.8 → m/z 98.6 usercontent.one

A significant analytical challenge in the analysis of 1-methyl-L-histidine is its separation from its structural isomer, 3-methyl-L-histidine. bevital.no As these isomers have the same mass, their differentiation relies solely on chromatographic separation before mass spectrometric detection. Inadequate separation can lead to inaccurate quantification.

Hydrophilic interaction liquid chromatography (HILIC) has proven to be a powerful technique for the separation of these polar isomers. mdpi.comnih.govnih.gov HILIC columns, with their polar stationary phases, provide a different selectivity compared to traditional reversed-phase columns, enabling the effective resolution of 1-methyl-L-histidine and 3-methyl-L-histidine. mdpi.com By optimizing the mobile phase composition, including the organic solvent content and the pH, baseline separation of these isomers can be achieved. mdpi.commdpi.com This separation is crucial for the individual and accurate quantification of each isomer, which is important as they have different biological origins and implications. bevital.no

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis of small molecules. However, due to the low volatility of amino acids like 1-methyl-L-histidine, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.com

Common derivatization reagents for amino acids include silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and acylating agents like ethyl chloroformate (ECF). nih.govthermofisher.comnih.gov The derivatization process replaces active hydrogens on the amino and carboxyl groups with less polar functional groups. sigmaaldrich.com

Following derivatization, the volatile derivatives of 1-methyl-L-histidine and its deuterated internal standard can be separated on a GC column and detected by the mass spectrometer. The use of 1-(Methyl-d3)-L-histidine as an internal standard in GC-MS analysis follows the same principle as in LC-MS/MS, correcting for variability in the derivatization reaction and the analytical process. nih.gov The characteristic fragmentation patterns of the derivatized compounds in the mass spectrometer allow for their specific detection and quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Metabolomic Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable in untargeted metabolomics studies for the identification of unknown compounds and the confirmation of known metabolites. In the context of metabolomic profiling, 1-(Methyl-d3)-L-histidine can be used to aid in the confident identification of 1-methyl-L-histidine in complex biological samples.

By spiking a sample with 1-(Methyl-d3)-L-histidine, researchers can look for a characteristic isotopic pattern in the HRMS data. The known mass difference between the labeled and unlabeled compound allows for the precise identification of the 1-methyl-L-histidine peak, even in a dense and complex spectrum. This approach is particularly useful in untargeted studies where numerous features are detected, and confident metabolite annotation is a major challenge. The high mass accuracy of HRMS also helps to distinguish between isobaric compounds, further increasing the reliability of identification. nih.govmdpi.com

Role as an Internal Standard in Stable Isotope Dilution Mass Spectrometry (SIDMS)

The gold standard for quantitative analysis by mass spectrometry is stable isotope dilution mass spectrometry (SIDMS). oup.com 1-(Methyl-d3)-L-histidine is an ideal internal standard for SIDMS assays targeting 1-methyl-L-histidine. medchemexpress.com In this method, a known quantity of the deuterated standard is added to the sample at the earliest stage of the workflow. oup.com

Because the stable isotope-labeled standard is chemically identical to the analyte of interest, it behaves in the same manner during sample extraction, purification, and ionization. oup.com Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to the signal from the spiked-in deuterated standard, an accurate and precise quantification of the analyte's concentration can be achieved, irrespective of sample loss or matrix effects. oup.com This technique has been successfully applied to the quantification of 1-methyl-L-histidine in various biological matrices, providing reliable data for clinical and research applications. oup.comnih.gov

Table 2: Key Characteristics of Mass Spectrometry Techniques Utilizing 1-(Methyl-d3)-L-histidine
TechniquePrimary Application with 1-(Methyl-d3)-L-histidineKey Advantage
LC-MS/MSHighly sensitive and selective quantification of 1-methyl-L-histidine.Excellent for complex biological matrices and isomer separation.
GC-MSQuantification of volatile derivatives of 1-methyl-L-histidine.Offers high chromatographic resolution for certain applications.
HRMSConfident identification and confirmation in metabolomic profiling.High mass accuracy for unambiguous formula determination.
SIDMSGold standard for accurate and precise quantification.Corrects for matrix effects and sample preparation variability.
Calibration and Quantitative Accuracy Enhancement

In quantitative analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) like 1-(Methyl-d3)-L-histidine are considered the gold standard for achieving high accuracy and precision. scispace.comacs.org The fundamental principle is that a known concentration of the SIL-IS is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. amazonaws.com Because the SIL-IS and the analyte (1-Methyl-L-histidine) exhibit nearly identical behavior during extraction, chromatography, and ionization, any sample-to-sample variability affects both compounds equally. acs.orgbioanalysis-zone.com

The quantification is based on the ratio of the mass spectrometer's response for the analyte to that of the internal standard. amazonaws.com This ratiometric approach corrects for procedural errors such as variations in sample volume, extraction efficiency, and injection volume. scispace.com The use of a SIL-IS helps to construct a more reliable and linear calibration curve, where the response ratio is plotted against the concentration of the analyte. lcms.cz This significantly improves the accuracy of the determined concentrations, as demonstrated in validation studies where methods using SIL-IS show less bias compared to those using structural analogs. scispace.com For instance, a validation might demonstrate that accuracy for quality control samples at low, medium, and high concentrations remains within a tight acceptance range, such as 85-115%. nih.gov

Table 1: Illustrative Performance of an LC-MS/MS Method Using a Deuterated Internal Standard

Quality Control LevelTarget Concentration (nmol/mL)Measured Concentration (Mean, n=6)Accuracy (%)Precision (%CV)
Low109.898.0< 15%
Medium100103.2103.2< 15%
High400395.698.9< 15%

This table presents hypothetical but typical validation data for a bioanalytical method, illustrating the high accuracy and precision achieved when using a stable isotope-labeled internal standard. The acceptance criteria for accuracy are often within ±15% of the nominal value, and precision, measured by the coefficient of variation (CV), should not exceed 15%. nih.gov

Compensation for Matrix Effects and Ion Suppression in Biological Samples

Biological samples such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. kcasbio.com During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. kcasbio.comreddit.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification. kcasbio.com

1-(Methyl-d3)-L-histidine is an indispensable tool for mitigating these matrix effects. kcasbio.com Since it co-elutes with the unlabeled 1-Methyl-L-histidine, it is exposed to the same interfering components from the biological matrix at the same time. waters.com Consequently, it experiences the same degree of ion suppression or enhancement as the analyte. kcasbio.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to a more consistent and accurate measurement across different individual samples. kcasbio.comresearchgate.net The ability of a SIL-IS to co-elute and track the analyte is a key reason regulatory agencies like the European Medicines Agency (EMA) favor their use in bioanalytical submissions. kcasbio.com While a SIL-IS is the best choice, it is important to note that in some cases, the deuterium (B1214612) isotope effect can cause a slight difference in retention time, which could lead to differential matrix effects if the analyte and standard elute into a region of rapidly changing matrix interference. waters.com

Method Validation Protocols for Robustness and Reproducibility

The development of a robust and reproducible bioanalytical method is critical for clinical and research applications. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The use of a SIL-IS like 1-(Methyl-d3)-L-histidine is a key element in successful method validation. nih.gov

Regulatory guidelines require that validation protocols assess specificity, accuracy, precision, linearity, and stability. nih.gov A SIL-IS is essential for demonstrating these parameters, particularly in complex biological matrices.

Accuracy and Precision : As discussed, the SIL-IS corrects for variability, allowing the method to consistently deliver results close to the true value (accuracy) with minimal scatter (precision). nih.govnih.gov

Reproducibility : The use of a SIL-IS ensures that the method yields comparable results when performed by different analysts, on different instruments, or on different days. This is because the internal standard normalizes many of the variables that can differ between runs or labs. acs.org

Investing in a SIL-IS often reduces method development time and prevents costly investigations into assay failures that can occur when using less suitable surrogate internal standards. kcasbio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Metabolite Analysis

Beyond its role in mass spectrometry, 1-(Methyl-d3)-L-histidine can be utilized as a tracer in Nuclear Magnetic Resonance (NMR) spectroscopy to study metabolic processes non-invasively. The introduction of the stable isotope deuterium (²H) provides a unique window into the dynamics of metabolic pathways.

Deuterium NMR (²H-NMR) for Tracing Metabolic Pathways in Research Systems

Deuterium (²H) NMR, also referred to as Deuterium Metabolic Imaging (DMI), is a powerful technique for mapping the metabolic fate of deuterated substrates in vivo and in vitro. nih.govnih.gov The key advantage of ²H as a tracer is its extremely low natural abundance (approximately 0.01%), which means there is virtually no background signal. nih.govoup.com When a compound like 1-(Methyl-d3)-L-histidine is introduced into a biological system, the ²H NMR experiment specifically detects the signal from the deuterated methyl group and any downstream metabolites that incorporate it. nih.gov

This technique allows researchers to follow the conversion of the administered substrate into its metabolic products over time. nih.gov For example, studies using deuterated glucose have successfully monitored its conversion to lactate (B86563) and glutamate (B1630785) in the brain, providing quantitative values for metabolic pathway fluxes. nih.govscilit.com Similarly, administering 1-(Methyl-d3)-L-histidine would enable the tracing of pathways involving this amino acid, such as its incorporation into proteins or its catabolism. The chemical shifts in ²H NMR are analogous to those in proton (¹H) NMR, allowing for the identification of the resulting deuterated metabolites. escholarship.org The favorable relaxation properties of deuterium also permit rapid data acquisition, making it suitable for dynamic studies of metabolic fluxes. nih.govescholarship.org

Complementary Use with Other Isotope NMR (e.g., ¹³C-NMR)

While ²H-NMR is highly effective, its power can be significantly enhanced when used in conjunction with other stable isotope tracers, most notably carbon-13 (¹³C). researchgate.netresearchgate.net Conducting dual-labeling experiments, where a biological system is supplied with both a ²H-labeled substrate (like 1-(Methyl-d3)-L-histidine) and a ¹³C-labeled substrate (e.g., ¹³C-glucose), provides a more comprehensive picture of metabolic networks. researchgate.netnih.gov

The two isotopes provide complementary information. For instance, ²H and ¹³C tracers can be used to simultaneously probe different but interconnected pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. researchgate.net NMR spectroscopy is uniquely suited for such experiments because it can distinguish between the different isotopes and even identify their specific positions within a molecule. researchgate.netresearchgate.net This allows for a detailed analysis of atom transitions through complex metabolic networks, which is not always possible with a single tracer. researchgate.net While ¹³C has a higher natural abundance (about 1.1%) than ²H, requiring more sophisticated analysis, the combination of ¹³C-NMR and ²H-NMR provides a more rigorous and detailed quantification of metabolic fluxes than either technique can achieve alone. researchgate.netyoutube.com

Table 2: Comparison of ²H and ¹³C as Tracers in NMR Spectroscopy

FeatureDeuterium (²H)Carbon-13 (¹³C)
Natural Abundance ~0.01% nih.gov~1.1% youtube.com
NMR Sensitivity (Relative to ¹H) LowLow
Background Signal Minimal, allowing for easy detection of the label. nih.govHigher than ²H, can require background correction.
Primary Use Tracing hydrogen/proton exchange and metabolic pathways. nih.govTracing carbon backbone transformations in metabolism. researchgate.net
Key Advantage Very low background signal simplifies detection. oup.comProvides direct information on the flow of carbon atoms. nih.gov

Applications of 1 Methyl D3 L Histidine in Fundamental Metabolic Research

Investigation of Histidine Methylation Dynamics and Pathways

Histidine methylation is a key post-translational modification (PTM) where a methyl group is added to one of the nitrogen atoms on the imidazole (B134444) ring of a histidine residue within a protein. This modification can alter a protein's structure, function, and interactions. 1-(Methyl-d3)-L-histidine, or more commonly, precursors that donate the labeled methyl group like L-methionine-(methyl-d3), are instrumental in studying the enzymes and pathways governing this process.

The methylation of histidine is catalyzed by a specific class of enzymes known as protein histidine methyltransferases (PHMTs). Key enzymes identified in mammals include SETD3, which primarily methylates actin at the N3 (τ-tele) position, and METTL9, which methylates various proteins at the N1 (π-pros) position. pathbank.orgnih.govmdpi.com

In research models, stable isotope labeling provides a direct method to track the activity of these enzymes. For instance, a cell culture or animal model can be supplied with a precursor like L-methionine-(methyl-d3). This labeled methionine is converted intracellularly to S-adenosyl-L-methionine-(methyl-d3) (AdoMet), the universal methyl group donor. PHMTs then transfer the deuterated methyl group from AdoMet to their protein substrates. mdpi.com By isolating a target protein (e.g., actin) and analyzing it with mass spectrometry, researchers can detect the mass shift (+3 Da) caused by the incorporation of the d3-methyl group. nih.gov This allows for the precise quantification of enzymatic activity and helps to identify novel substrates for these enzymes under various physiological and pathological conditions. nih.govnih.govelifesciences.orgelifesciences.org

Post-translational modifications are critical for expanding the functional repertoire of the proteome. nih.gov Histidine methylation, though less studied than lysine (B10760008) or arginine methylation, is now recognized as a widespread PTM in human cells. nih.govbiorxiv.org Large-scale proteomic studies, sometimes referred to as methylomics, aim to identify the full complement of methylated proteins in a cell.

Stable isotope labeling is a cornerstone of quantitative proteomics and the study of PTMs. nih.govrsc.orgwustl.edu By growing cells in the presence of a labeled precursor, researchers can distinguish newly synthesized or modified proteins from the pre-existing pool. This approach, often called dynamic stable isotope labeling by amino acids in cell culture (SILAC), enables the study of the dynamics of PTMs. For example, by tracing the incorporation and removal of the d3-methyl group on histidine residues across the proteome, scientists can determine the turnover rate of this specific modification, providing insights into its regulatory role in cellular processes like signal transduction and gene expression. stanford.edu

The body's pool of free 1-methylhistidine comes from two main sources: the breakdown (catabolism) of endogenous proteins containing methylated histidine, such as actin and myosin from skeletal muscle, and the digestion of exogenous dietary sources, particularly red meat. pathbank.orgsmpdb.ca Once released, 1-methylhistidine is not reincorporated into new proteins and is eventually excreted in the urine. pathbank.org This makes its urinary excretion a potential biomarker for muscle protein breakdown and dietary intake. smpdb.caresearchgate.net

The use of 1-(Methyl-d3)-L-histidine as a tracer allows for the precise quantification of the metabolic fate and turnover of this compound. In a typical tracer dilution study, a known amount of 1-(Methyl-d3)-L-histidine is administered. By measuring the ratio of the labeled (d3) to unlabeled forms in plasma and urine over time, researchers can calculate the total appearance rate of endogenous 1-methylhistidine. This provides a dynamic measure of the rate of its release from metabolic processes, primarily myofibrillar protein degradation. pathbank.org

Table 1: Typical Concentrations of 1-Methylhistidine in Healthy Adult Humans
Biological FluidConcentration RangeAverage Concentration
Blood Plasma9.8–15.6 µM12.7 µM
Urine17.7–153.8 µmol/mmol creatinine25–40 µmol/mmol creatinine

Data sourced from the Human Metabolome Database. pathbank.org

Stable Isotope Tracer Methodologies in Protein Dynamics Research

The balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB) determines net muscle mass. e-acnm.org Stable isotope tracers are the gold standard for quantifying these dynamic processes in vivo. e-acnm.orgnih.gov By introducing a labeled amino acid into the system, its incorporation into new proteins can be measured as a direct marker of synthesis.

Stable isotope-labeled compounds are essential tools for measuring protein turnover in both cell culture (in vitro) and whole-animal (in vivo) models. e-acnm.orgckisotopes.com In animal studies, a tracer such as 1-(Methyl-d3)-L-histidine can be administered, and its incorporation into specific muscle proteins is monitored over time through the analysis of tissue biopsies. plos.org

A novel approach involves using a labeled precursor, such as methyl[D3]-13C-methionine. nih.gov In this method, the labeled methionine is incorporated into proteins, allowing for the measurement of protein synthesis. Simultaneously, the d3-methyl group is transferred to histidine residues on proteins like actin. When these proteins are later broken down, methyl[D3]-histidine is released. By measuring the appearance of this labeled breakdown product, researchers can quantify the rate of muscle protein breakdown. nih.gov This dual-use of a single tracer provides a comprehensive view of protein turnover.

The Fractional Synthesis Rate (FSR) is a measure of the proportion of a protein pool that is newly synthesized within a specific time period. physiology.orgduke.edu It is calculated using the precursor-product principle, which relates the enrichment of the tracer in the final product (protein) to the enrichment in the precursor pool (free amino acids in plasma or tissue). e-acnm.orgresearchgate.net

The formula for FSR is:

FSR (%/hour) = [ (E_p2 - E_p1) / (E_precursor × t) ] × 100

Where:

E_p1 and E_p2 are the isotopic enrichments of the tracer in the product (protein-bound amino acid) at two different time points.

E_precursor is the average isotopic enrichment of the tracer in the precursor pool during the measurement period.

t is the time in hours between the measurements.

When using 1-(Methyl-d3)-L-histidine as a tracer, a researcher would measure its enrichment in the free amino acid pool of the blood or muscle tissue (E_precursor). Muscle biopsies taken at different times would be analyzed to determine the enrichment of 1-(Methyl-d3)-L-histidine incorporated into muscle protein (E_p1 and E_p2). This allows for a direct calculation of the FSR of proteins that undergo this specific post-translational modification. researchgate.netfrontiersin.org

Table 2: Illustrative Example of an FSR Calculation in an Animal Model
ParameterValueDescription
E_precursor (Tracer Enrichment in Plasma)8.0 MPE*Average enrichment of 1-(Methyl-d3)-L-histidine in plasma over the study period.
E_p1 (Enrichment in Muscle Protein at t=0)0.000 MPEBaseline enrichment before significant incorporation.
E_p2 (Enrichment in Muscle Protein at t=4h)0.024 MPEEnrichment after 4 hours of tracer infusion.
t (Time)4 hoursDuration between measurements.
Calculated FSR 0.075 %/hour [ (0.024 - 0.000) / (8.0 × 4) ] × 100

\MPE = Mole Percent Excess, a common unit for isotopic enrichment.*

Measurement of Muscle Protein Turnover Rates in In Vitro and In Vivo Animal Models

Assessment of Fractional Breakdown Rate (FBR) via Tracer Release

The fractional breakdown rate (FBR) of proteins, particularly muscle proteins, is a key metric in understanding metabolic dynamics in both healthy and diseased states. Methodologies using stable isotope tracers are central to these measurements. utmb.edu While direct studies detailing the use of 1-(Methyl-d3)-L-histidine for FBR were not identified, its application can be understood through established tracer principles.

In a typical tracer release protocol, a labeled amino acid is introduced into the system to pre-label a protein pool. After a period of incorporation, the rate at which the labeled amino acid is released back into the free amino acid pool is measured, reflecting the rate of protein breakdown. nih.gov A novel approach has been developed using a deuterated methionine tracer (methyl[D₃]-¹³C-methionine) to simultaneously measure muscle protein synthesis and breakdown. nih.gov In this method, the appearance of methyl[D₃]-methylhistidine in the media of cell cultures is monitored as a direct indicator of the breakdown of methylated myofibrillar proteins. nih.gov

This principle can be extended to 1-(Methyl-d3)-L-histidine. By pre-labeling proteins that contain 1-methylhistidine, such as anserine (B1665513), researchers could theoretically track the release of the deuterated tracer upon protein catabolism. This would provide a precise measure of the FBR for specific protein pools, offering insights into conditions characterized by altered protein turnover.

Tracing of Methyl Group Fluxes in Cellular and Tissue Models

The methyl group is fundamental to numerous biological reactions, and its transfer is a critical regulatory mechanism. L-histidine can be methylated to form 1-methylhistidine, a process that primarily involves the metabolism of the dipeptide anserine, which is obtained from food. mdpi.comnih.govmdpi.com The methyl group for these reactions is ultimately derived from donors like S-adenosylmethionine (SAM). smpdb.ca

By introducing 1-(Methyl-d3)-L-histidine into cellular or tissue models, scientists can trace the fate of the deuterated methyl group. This allows for the investigation of methyl group fluxes, providing quantitative data on the rates of transmethylation reactions. Tracking the D₃-labeled methyl group as it moves through various metabolic pathways can elucidate the dynamics of SAM-dependent methylation and the subsequent metabolism of methylated compounds. This is crucial for understanding the regulation of these pathways and their dysregulation in disease.

Biomarker Research and Analytical Assay Development

1-(Methyl-d3)-L-histidine is essential for the development and validation of robust analytical assays for its endogenous counterpart, 1-methylhistidine. In these applications, it serves as an ideal internal standard for mass spectrometry-based quantification, correcting for variations in sample preparation and instrument response. medchemexpress.com

Methodological Approaches for Quantifying 1-Methylhistidine as a Research Biomarker

Accurate quantification of 1-methylhistidine in biological matrices like plasma and urine is critical for its validation as a biomarker. Various analytical techniques have been developed for this purpose, with 1-(Methyl-d3)-L-histidine often used as an internal standard to ensure accuracy and reproducibility.

Analytical MethodMatrixKey FeaturesReference
Capillary Electrophoresis with UV-detection (CE-UV) Plasma, UrineInexpensive and fast, with a limit of detection of 20 nmol/L. Allows simultaneous measurement of creatinine. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) TissuesUsed for quantifying the distribution and concentration of 1-methylhistidine in various tissues. nih.gov
Nuclear Magnetic Resonance (NMR)-based Metabolomics UrineA profiling technique used to identify potential biomarkers, including 1-methylhistidine, in metabolic studies. nih.govresearchgate.net
Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) PlasmaEnables efficient and cost-effective simultaneous determination of 1-methylhistidine and its isomer 3-methylhistidine in large sample cohorts. sruc.ac.ukmdpi.com

These methods, enhanced by the use of deuterated standards, provide the precision needed for rigorous biomarker research. medchemexpress.com

Use in Studies on Dietary Meat Intake Assessment in Research Cohorts

1-methylhistidine has been identified as a reliable objective biomarker for meat consumption, particularly red meat. It is formed from the dipeptide anserine, which is abundant in meat and poultry. nih.govmdpi.comnih.gov Since 1-methylhistidine is not formed endogenously in humans, its presence in plasma and urine is directly linked to dietary intake. mdpi.com

Research studies leveraging precise quantification methods have demonstrated a strong correlation between 1-methylhistidine levels and meat consumption.

Study PopulationKey FindingsReference
Omnivores vs. Vegetarians Omnivores show significantly higher baseline plasma concentrations of 1-methylhistidine compared to vegetarians. nih.govnih.gov
Dietary Intervention A dose-dependent increase in urinary 1-methylhistidine excretion is observed in individuals on a red meat diet. Plasma 1-methylhistidine is strongly influenced by white meat consumption. nih.gov
Biomarker Utility Plasma 1-methylhistidine is a suitable biomarker to assess recent meat consumption. nih.govnih.gov

In these studies, 1-(Methyl-d3)-L-histidine is used as an internal standard to accurately measure the fluctuations in endogenous 1-methylhistidine resulting from diet, thereby validating its role as a dietary biomarker.

Application in Investigating Muscle Catabolism in Preclinical Models

In addition to its role as a dietary biomarker, 1-methylhistidine, along with its isomer 3-methylhistidine, serves as a biomarker for skeletal muscle protein breakdown and toxicity in preclinical research. nih.govresearchgate.net During muscle catabolism, myofibrillar proteins are broken down, releasing their constituent amino acids, including modified ones like 1-methylhistidine and 3-methylhistidine, which are then excreted. smpdb.ca

Preclinical studies in rat models have provided significant evidence for this application.

Preclinical ModelTreatmentKey FindingsReference
Drug-Induced Myotoxicity Sprague-Dawley rats treated with cerivastatin (B1668405) (a myotoxic drug).A 14-day treatment led to a 6-fold increase in urinary 1-methylhistidine and an 11-fold increase in serum 1-methylhistidine. nih.gov
Anabolic vs. Catabolic States Rats treated with isoproterenol (B85558) (cardiotoxicant with anabolic effect on skeletal muscle).A 2-fold decrease in urinary 1-methylhistidine was observed, attributed to an anabolic effect on muscle. nih.govresearchgate.net
General Muscle Metabolism Histidine supplementation in rats.High doses of histidine led to increased proteasome activity (indicating proteolysis) and decreased anserine in soleus muscle. nih.gov

These findings highlight that elevated levels of 1-methylhistidine in urine and serum can be a sensitive indicator of muscle damage and catabolism in preclinical models. nih.gov The use of 1-(Methyl-d3)-L-histidine as an internal standard is crucial for the accurate quantification required in these toxicological and metabolic studies.

Metabolic Flux Analysis (MFA) Studies Using Deuterated Substrates

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. researchgate.net The method relies on feeding cells or organisms a substrate labeled with a stable isotope (like ¹³C, ¹⁵N, or ²H) and then measuring the pattern of isotope incorporation into downstream metabolites. medchemexpress.com

While ¹³C-based tracers are most common, deuterated substrates like 1-(Methyl-d3)-L-histidine are also valuable for specific applications. By introducing 1-(Methyl-d3)-L-histidine as a tracer, researchers can track the passage of the D₃-labeled methyl group and the histidine backbone through the metabolic system. Analysis of the mass isotopomer distribution in related metabolites via mass spectrometry allows for the precise calculation of intracellular metabolic fluxes. nih.gov

This approach can provide a dynamic view of cellular metabolism, revealing how metabolic pathways are altered in response to genetic modifications or environmental changes. For example, using 1-(Methyl-d3)-L-histidine in an MFA study could quantify fluxes through pathways involving histidine metabolism, anserine breakdown, and transmethylation reactions, offering a deeper understanding of cellular metabolic regulation.

Elucidation of Metabolic Network Topology and Regulation

The introduction of 1-(Methyl-d3)-L-histidine into a biological system allows researchers to trace the flow of the labeled methyl group and the histidine backbone through various interconnected metabolic pathways. By monitoring the appearance of the deuterium (B1214612) label in downstream metabolites, scientists can map the topology of the histidine metabolic network and identify previously unknown connections and regulatory mechanisms.

When 1-(Methyl-d3)-L-histidine is administered, it can be metabolized through several potential pathways. The primary route of interest is its incorporation into and release from peptides and proteins. By using mass spectrometry to detect the presence of the d3-methyl group in various protein-bound and free amino acid pools, researchers can delineate the pathways of protein turnover and the reutilization of amino acids.

Furthermore, the catabolism of 1-(Methyl-d3)-L-histidine can shed light on the broader network of amino acid degradation. The deuterium-labeled backbone can be traced as it is converted into other metabolic intermediates. For instance, the degradation of the histidine moiety can intersect with pathways of one-carbon metabolism, and the presence of the deuterium label in related metabolites can confirm these connections.

A hypothetical study investigating the metabolic network of histidine in liver cells could involve the introduction of 1-(Methyl-d3)-L-histidine and subsequent analysis of the metabolome. The detection of the d3-label in specific downstream products would provide direct evidence of their connection to the histidine pathway.

Interactive Data Table: Hypothetical Isotope Tracing Results

Below is a hypothetical representation of data that could be generated from such a study, illustrating how the deuterium label from 1-(Methyl-d3)-L-histidine might be distributed among related metabolites, thereby helping to map the metabolic network.

MetaboliteIsotopic Enrichment (d3-label %)Implied Pathway Connection
1-Methylhistamine85%Decarboxylation of 1-methylhistidine
N-acetyl-1-methylhistidine15%Acetylation pathway
Imidazole-4-acetate5%Catabolism of the imidazole ring
Glutamate (B1630785)1%Intersection with central carbon metabolism

Quantification of Carbon and Nitrogen Fluxes Through Histidine-Related Pathways

Beyond mapping the connections within the metabolic network, 1-(Methyl-d3)-L-histidine is instrumental in quantifying the rate of flow, or flux, of carbon and nitrogen atoms through histidine-related pathways. Metabolic flux analysis provides a dynamic view of cellular metabolism that is not attainable through static measurements of metabolite concentrations alone.

By measuring the rate at which the deuterium label from 1-(Methyl-d3)-L-histidine is incorporated into various downstream metabolites, researchers can calculate the flux through specific enzymatic reactions or entire pathways. This quantitative data is crucial for understanding how metabolic pathways are regulated under different physiological or pathological conditions.

For example, in studies of muscle protein metabolism, the rate of appearance of unlabeled 1-methylhistidine in the blood is often used as an indicator of muscle protein breakdown. The administration of a known amount of 1-(Methyl-d3)-L-histidine as a tracer allows for the precise quantification of the endogenous rate of appearance of 1-methylhistidine, thereby providing a more accurate measure of protein degradation rates.

The quantification of fluxes is typically achieved using kinetic modeling, where the time course of isotopic enrichment in precursor and product pools is mathematically described. These models can provide detailed insights into the rates of synthesis, degradation, and interconversion of metabolites.

Interactive Data Table: Hypothetical Flux Analysis Data

This table presents a hypothetical dataset from a study quantifying the impact of a specific condition (e.g., exercise) on histidine-related metabolic fluxes, as determined by tracing 1-(Methyl-d3)-L-histidine.

Metabolic FluxControl Group (nmol/kg/h)Experimental Group (nmol/kg/h)Percentage Change
Rate of Appearance of 1-Methylhistidine10.515.8+50.5%
1-Methylhistidine Decarboxylation Flux2.13.2+52.4%
Histidine Moiety Catabolic Flux0.81.1+37.5%

These quantitative findings, made possible through the use of 1-(Methyl-d3)-L-histidine, are invaluable for constructing a comprehensive and dynamic model of histidine metabolism. Such models are essential for understanding the metabolic basis of health and disease and for the development of targeted therapeutic interventions.

Future Directions and Emerging Research Paradigms

Integration of Deuterated Histidine Derivatives in Multi-Omics and Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective, integrating data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Stable isotope tracers are integral to this approach, particularly in the field of metabolomics, as they allow for the measurement of metabolic fluxes—the rates of biochemical reactions—rather than just static metabolite concentrations. nih.govfrontiersin.org

The integration of deuterated histidine derivatives like 1-(Methyl-d3)-L-histidine into multi-omics workflows provides a dynamic layer of information. By introducing the labeled compound into a biological system, researchers can trace the d3-methyl group as it is incorporated into various downstream metabolites and proteins. This metabolic footprint can then be correlated with proteomic, transcriptomic, and genomic data to build more comprehensive and predictive models of cellular function and disease.

For instance, in cancer research, metabolic rewiring is a key hallmark. nih.gov Using 1-(Methyl-d3)-L-histidine as a tracer can help elucidate how histidine methylation pathways are altered in tumor cells. nih.gov When this flux data is integrated with gene expression profiles (transcriptomics) and protein abundance data (proteomics), it can reveal novel regulatory mechanisms and potential therapeutic targets that would be missed by analyzing each omics layer in isolation. nih.gov High-quality multi-omics studies require careful experimental design, standardized data collection, and advanced computational tools for data integration. nih.gov The use of stable isotope tracers provides a quantitative framework that can help bridge the different omics layers, moving from descriptive analysis to a mechanistic understanding of biological systems.

Advancements in Deuterium (B1214612) Metabolic Imaging (DMI) and Magnetic Resonance Spectroscopy (MRS) for Preclinical Metabolic Mapping

Deuterium Metabolic Imaging (DMI) is a rapidly emerging in vivo imaging modality that allows for the non-invasive, three-dimensional mapping of metabolism. bruker.comresearchgate.netnih.gov This technique involves the administration of a deuterium-labeled substrate, followed by magnetic resonance imaging (MRI) or spectroscopy (MRS) to detect the deuterium signal from the substrate and its metabolic products. nih.govtic-sitem.ch DMI offers significant advantages over other metabolic imaging techniques like Positron Emission Tomography (PET). tic-sitem.chresearchgate.net

Table 1: Comparison of Metabolic Imaging Techniques
FeatureDeuterium Metabolic Imaging (DMI)Positron Emission Tomography (PET)Hyperpolarized 13C MRS
Tracer Type Non-radioactive stable isotope (e.g., 2H)Radioactive isotope (e.g., 18F)Stable isotope (13C) with enhanced signal
Radiation Exposure NoneIonizing radiationNone
Observation Window Long-term (hours to days)Short-term (minutes to hours)Very short-term (seconds to minutes)
Background Signal Minimal (low natural 2H abundance) nih.govNoneMinimal
Technical Complexity Relatively simple; minimal modification to clinical MRI scanners nih.govRequires cyclotron for radiotracer productionRequires specialized hyperpolarizer equipment

Recent advancements in DMI and MRS technology are enhancing their utility in preclinical research. nih.gov The development of higher field strength magnets (e.g., 14.1T for preclinical scanners) and advanced pulse sequences improves the signal-to-noise ratio and spatial resolution, allowing for more detailed metabolic maps. icometrix.com While many initial DMI studies have utilized deuterated glucose ([6,6′-²H₂]glucose) to map glycolysis and the Warburg effect in tumors, the technique is versatile and can be applied to a wide range of deuterated substrates. researchgate.netfrontiersin.orgismrm.org

The use of 1-(Methyl-d3)-L-histidine in preclinical DMI studies opens the door to visualizing and quantifying histidine metabolism in vivo. This could be particularly valuable for studying neurological disorders, where histidine and its derivatives act as neurotransmitters or neuromodulators, and in oncology, for tracking protein methylation and one-carbon metabolism. nih.gov DMI can provide spatial information about where histidine is taken up and metabolized, offering insights into tissue-specific biochemical processes in disease models. nih.gov

Development of Novel Isotope-Labeled Probes for Investigating Specific Enzyme Kinetics and Metabolic Branch Points

Isotope-labeled compounds are invaluable tools for studying enzyme kinetics and mechanisms. nih.gov The substitution of hydrogen with deuterium can alter the rate of a chemical reaction if the bond to that hydrogen is broken in the rate-determining step, an effect known as the kinetic isotope effect (KIE). Measuring the KIE can provide deep insights into an enzyme's catalytic mechanism.

1-(Methyl-d3)-L-histidine can be developed as a novel probe for enzymes involved in histidine metabolism. For example, it can be used to study the kinetics of protein histidine methyltransferases (PHMTs) like SETD3, which catalyzes the transfer of a methyl group to histidine residues in proteins such as actin. researchgate.net By using 1-(Methyl-d3)-L-histidine as a substrate alongside S-adenosyl-L-methionine (the methyl donor), researchers can use techniques like mass spectrometry to precisely measure the rate of formation of the deuterated methylated product. This allows for the determination of key kinetic parameters. nih.gov

Table 2: Kinetic Parameters Determinable with Isotope-Labeled Probes
Kinetic ParameterDescriptionRelevance of 1-(Methyl-d3)-L-histidine
Km (Michaelis constant) Substrate concentration at which the reaction rate is half of Vmax; reflects substrate affinity.Can be determined by measuring reaction velocity at various concentrations of the deuterated substrate. mdpi.com
Vmax (Maximum velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate.Measured directly by tracking the formation of the deuterated product over time. mdpi.com
kcat (Turnover number) The number of substrate molecules converted to product per enzyme molecule per unit of time.Calculated from Vmax and the enzyme concentration. mdpi.com
kcat/Km (Catalytic efficiency) A measure of how efficiently an enzyme converts a substrate into product.Provides a crucial metric for comparing enzyme performance with different substrates or under different conditions. mdpi.com

Furthermore, such probes are essential for dissecting metabolic branch points, where a metabolite can enter one of several different pathways. For instance, L-histidine can be decarboxylated to histamine, deaminated by histidine ammonia-lyase, or incorporated into proteins. nih.gov Tracing a labeled form like 1-(Methyl-d3)-L-histidine allows researchers to quantify the flux through specific pathways, revealing how metabolic decisions are made and regulated within the cell. nih.gov

Application in High-Throughput Screening and Mechanistic Studies of Histidine Metabolism Modulators

The discovery of drugs that can modulate the activity of specific enzymes is a cornerstone of modern pharmacology. High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for their ability to inhibit or activate a target enzyme. The use of isotope-labeled substrates in HTS assays, coupled with detection by mass spectrometry, provides a highly sensitive and robust platform for drug discovery.

Assays incorporating 1-(Methyl-d3)-L-histidine can be developed to screen for modulators of enzymes involved in histidine methylation or other metabolic pathways. For example, in a screen for inhibitors of a specific protein histidine methyltransferase, the enzyme, its protein substrate, the methyl donor, and the deuterated histidine analog could be incubated with a library of test compounds. The reaction mixture would then be analyzed by mass spectrometry to quantify the formation of the deuterated methylated product. A compound that causes a significant decrease in product formation would be identified as a potential inhibitor.

Beyond primary screening, deuterated tracers are critical for mechanistic studies to understand how a drug works. Once an inhibitor is identified, kinetic studies using 1-(Methyl-d3)-L-histidine can determine the mechanism of inhibition (e.g., competitive, non-competitive). These mechanistic insights are crucial for optimizing the lead compound and developing more effective and specific drugs. researchgate.net

Exploration of 1-(Methyl-d3)-L-histidine in Comparative Physiology and Nutritional Biochemistry Research Models

Comparative physiology investigates how different species have evolved diverse strategies to cope with physiological challenges. Histidine and its derivatives, such as the dipeptides carnosine and anserine (B1665513), play important roles in intracellular buffering, particularly in the muscle tissue of species adapted for high-intensity exercise. nih.gov The concentration of these histidine-containing dipeptides varies widely among species, reflecting different metabolic strategies. nih.gov

1-(Methyl-d3)-L-histidine serves as an ideal tracer for exploring these differences in a research setting. By administering the labeled compound to different animal models (e.g., sprinting animals like greyhounds vs. endurance animals), researchers can track the in vivo synthesis, turnover, and physiological roles of 1-methylhistidine and related compounds. Such studies can provide a dynamic view of metabolic adaptations that static measurements of tissue concentrations cannot. physoc.org

In nutritional biochemistry, determining the precise amino acid requirements for different species is a key objective. nih.gov Isotope tracer studies are the gold standard for this purpose. Using 1-(Methyl-d3)-L-histidine, researchers can conduct metabolic studies to quantify the efficiency of dietary histidine utilization, its partitioning between protein synthesis and other metabolic fates, and how these processes are influenced by diet, age, and physiological state. This knowledge is vital for optimizing animal nutrition in agriculture and for understanding human metabolic health.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for achieving high isotopic purity in 1-(Methyl-d3)-L-histidine?

  • Methodological Answer : Synthesis typically involves deuterium substitution at three specific hydrogen positions (e.g., α-carbon and imidazole ring positions). Chemical methods include catalytic deuteration using deuterated methyl iodide under controlled pH conditions to target methylation sites. Post-synthesis purification via reverse-phase HPLC or ion-exchange chromatography ensures isotopic purity (>98% D). Confirm labeling efficiency using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are critical for validating the structural and isotopic integrity of 1-(Methyl-d3)-L-histidine?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H-NMR to confirm deuterium incorporation by observing signal suppression at labeled positions (e.g., methyl-d3 group). ²H-NMR can quantify isotopic enrichment .
  • Mass Spectrometry : High-resolution MS (HRMS) detects mass shifts (+3 Da) to verify deuteration. Tandem MS (MS/MS) fragments the molecule to confirm labeling positions .
  • Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) quantifies deuterium abundance, ensuring compliance with experimental requirements .

Advanced Research Questions

Q. How can 1-(Methyl-d3)-L-histidine be utilized in metabolic flux analysis to study histidine catabolism?

  • Methodological Answer :

  • Tracer Design : Administer deuterated histidine to cell cultures or model organisms. Track incorporation into metabolites (e.g., histamine, urocanic acid) via LC-MS or GC-MS.
  • Kinetic Modeling : Use compartmental models to quantify metabolic flux rates. Compare labeled vs. unlabeled metabolite pools to map pathways like the histidine decarboxylase or histidase pathways .
  • Sample Preparation : Quench metabolic activity rapidly (e.g., liquid nitrogen) to preserve labeling states. Extract metabolites using methanol/water mixtures and analyze via targeted metabolomics .

Q. What experimental approaches resolve discrepancies between NMR and MS data when analyzing deuterated histidine derivatives?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal techniques like FTIR or X-ray crystallography to confirm structural assignments.
  • Dynamic Nuclear Polarization (DNP) : Enhances NMR sensitivity for low-abundance isotopologues, reducing signal-to-noise issues in deuterated samples .
  • Data Integration : Combine MS fragmentation patterns with NMR chemical shift databases (e.g., HMDB) to reconcile conflicting annotations. For example, MS may detect impurities invisible to NMR, requiring iterative purification .

Q. How does deuteration at specific positions in 1-(Methyl-d3)-L-histidine affect its interaction with histidine-decarboxylase enzymes?

  • Methodological Answer :

  • Enzyme Kinetics : Compare kinetic parameters (Km, Vmax) of deuterated vs. non-deuterated substrates using spectrophotometric assays (e.g., monitoring CO₂ release).
  • Isotope Effect Studies : Deuteration at the α-carbon may slow decarboxylation due to the kinetic isotope effect (KIE). Use stopped-flow techniques to measure transient-state kinetics .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM of enzyme-substrate complexes to assess steric or electronic impacts of deuterium labeling .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported deuterium retention rates during long-term metabolic studies?

  • Methodological Answer :

  • Control Experiments : Include internal standards (e.g., ¹³C-labeled histidine) to normalize MS data and correct for isotopic dilution.
  • Stability Testing : Pre-test deuterium retention under experimental conditions (pH, temperature) using accelerated degradation studies.
  • Statistical Frameworks : Apply Bayesian models to account for variability in biological systems, distinguishing technical artifacts from true metabolic differences .

Experimental Design Considerations

Q. What are the critical factors in designing isotope tracing studies with 1-(Methyl-d3)-L-histidine in vivo?

  • Methodological Answer :

  • Dosage Optimization : Conduct pilot studies to determine the minimum effective dose that avoids isotopic saturation or toxicity.
  • Temporal Sampling : Collect time-series samples to capture dynamic labeling patterns (e.g., plasma, urine, tissues).
  • Ethical and Safety Protocols : Ensure deuterated compounds meet regulatory guidelines for in vivo use, including radiation safety (if ³H is co-used) .

Tables for Key Data

Analytical Technique Key Parameter Application Reference
¹H-NMRSignal suppression at δ 3.1Confirms methyl-d3 group deuteration
HRMSm/z shift +3 DaVerifies isotopic labeling
IRMSδ²H values (‰)Quantifies deuterium abundance
Metabolic Pathway Key Enzyme Impact of Deuteration Reference
Histidine DecarboxylaseHDCReduced Vmax due to α-deuterium KIE
Carnosine SynthesisCarnosine SynthaseMinimal effect (non-labeled imidazole ring)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.